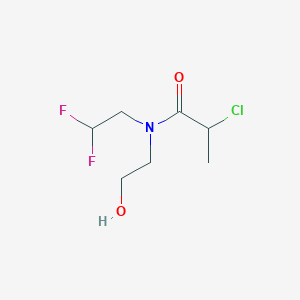![molecular formula C11H13BrN2O3 B6635197 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid, also known as BPEC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPEC is a derivative of pyridine and has been found to have various biochemical and physiological effects that make it a useful tool for studying certain biological processes.
作用機序
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid works by binding to specific sites on ionotropic glutamate receptors, which prevents the receptors from being activated by glutamate. This blockade of receptor activation leads to a decrease in synaptic transmission and can have various effects on neuronal function.
Biochemical and Physiological Effects:
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been found to have various biochemical and physiological effects, including the inhibition of glutamate-mediated synaptic transmission, the modulation of calcium signaling, and the regulation of synaptic plasticity. These effects make 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid a useful tool for studying the function of ionotropic glutamate receptors and their role in various biological processes.
実験室実験の利点と制限
One of the main advantages of using 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid in lab experiments is its potency and selectivity for certain subtypes of ionotropic glutamate receptors. This allows researchers to specifically target these receptors and study their function in detail. However, one of the limitations of using 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for the use of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid in scientific research. One area of interest is in the study of the role of ionotropic glutamate receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid may also have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility. Additionally, 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid may have applications in the study of other biological processes beyond ionotropic glutamate receptors, such as the regulation of calcium signaling and synaptic plasticity.
合成法
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-bromopyridine-2-carboxylic acid with ethylenediamine and subsequent reactions with other reagents. The synthesis of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been used in various scientific research studies to investigate its potential as a tool for studying biological processes. One of the main applications of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is in the study of ionotropic glutamate receptors, which are involved in synaptic transmission in the brain. 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been found to be a potent and selective antagonist of certain subtypes of ionotropic glutamate receptors, making it a useful tool for studying their function.
特性
IUPAC Name |
3-[(3-bromopyridine-2-carbonyl)-ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-14(7-5-9(15)16)11(17)10-8(12)4-3-6-13-10/h3-4,6H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRWCOVNOYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)



![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)

